N-((4-morpholinopyrimidin-2-yl)methyl)picolinamide
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Overview
Description
N-((4-morpholinopyrimidin-2-yl)methyl)picolinamide is a compound that belongs to the class of morpholinopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a morpholine ring, a pyrimidine ring, and a picolinamide moiety, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary targets of N-((4-morpholinopyrimidin-2-yl)methyl)picolinamide are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response. iNOS produces nitric oxide, a radical effector of the innate immune system that plays a significant role in both acute and chronic inflammation . COX-2 is involved in the production of prostaglandins, which are pro-inflammatory mediators .
Mode of Action
This compound interacts with its targets by forming hydrophobic interactions with the active sites of iNOS and COX-2 . This interaction inhibits the production of nitric oxide and prostaglandins, thereby reducing the inflammatory response .
Biochemical Pathways
The compound affects the biochemical pathways involved in the inflammatory response. By inhibiting iNOS and COX-2, it reduces the production of nitric oxide and prostaglandins . These changes lead to a decrease in the concentration of pro-inflammatory mediators, thereby reducing inflammation .
Pharmacokinetics
The compound’s ability to inhibit the production of nitric oxide at non-cytotoxic concentrations suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The molecular and cellular effects of this compound’s action include a dramatic reduction in iNOS and COX-2 mRNA expression in LPS-stimulated RAW 264.7 macrophage cells . Western blot analysis showed that the test compounds decreased the amount of iNOS and COX-2 protein expression, hence inhibiting the inflammatory response .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-morpholinopyrimidin-2-yl)methyl)picolinamide typically involves the reaction of 4-morpholinopyrimidine with picolinamide under specific conditions. The process may include steps such as:
Formation of the morpholinopyrimidine intermediate: This can be achieved by reacting morpholine with a suitable pyrimidine precursor.
Coupling reaction: The morpholinopyrimidine intermediate is then coupled with picolinamide using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-((4-morpholinopyrimidin-2-yl)methyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N-((4-morpholinopyrimidin-2-yl)methyl)picolinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Comparison with Similar Compounds
Similar Compounds
2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol: Known for its anti-inflammatory activity.
4-(4-chlorophenyl)-N,N-diethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Exhibits calcium channel blocking activity.
6-methyl-5-(morpholine-4-carbonyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one: Shows significant biological activity.
Uniqueness
N-((4-morpholinopyrimidin-2-yl)methyl)picolinamide is unique due to its specific combination of a morpholine ring, a pyrimidine ring, and a picolinamide moiety. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c21-15(12-3-1-2-5-16-12)18-11-13-17-6-4-14(19-13)20-7-9-22-10-8-20/h1-6H,7-11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUYKYUULMYBFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2)CNC(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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